![molecular formula C17H16N2O5 B026074 [(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate CAS No. 70838-44-7](/img/structure/B26074.png)
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
Vue d'ensemble
Description
The compound [(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate is a tricyclic heterocyclic ester featuring a complex fused-ring system. Its structure includes:
- A tricyclo[7.2.1.02,7]dodeca backbone with two oxygen atoms (8,11-dioxa) and two nitrogen atoms (2,6-diaza).
- A methyl benzoate ester group at the 10-position.
- Stereochemical specificity at the 1R, 9R, and 10R positions, which may influence its reactivity and biological interactions.
Applications could span medicinal chemistry (e.g., enzyme inhibition) or materials science, though further empirical studies are needed .
Méthodes De Préparation
Structural Considerations for Synthesis
The target compound features a tricyclic core comprising a diazatricyclo[7.2.1.02,7]dodeca-3,6-dien system fused with 8,11-dioxa and 5-oxo functionalities. The (1R,9R,10R) stereochemistry necessitates enantioselective synthesis or chiral resolution steps. The benzoate ester at the C10 position introduces additional complexity, requiring regioselective esterification or protecting group strategies .
Key Synthetic Challenges
-
Stereochemical Control : Achieving the correct configuration at C1, C9, and C10 is critical for biological activity .
-
Tricyclic Ring Formation : Simultaneous construction of the 8,11-dioxa and 2,6-diaza rings demands precise cyclization conditions.
-
Esterification Selectivity : Introducing the benzoate group without disturbing the tricyclic core or other functional groups .
Synthesis via Tricyclic Core Assembly
The diazatricyclo core is often constructed through sequential cyclization reactions. Patent US20080103130A1 describes methods for analogous tricyclic systems using amine-mediated ring closures, which can be adapted for this compound.
Stepwise Cyclization Approach
-
Formation of the Bicyclic Precursor :
-
Oxaza Ring Formation :
-
Diaza Ring Closure :
Esterification of Hydroxyl Precursors
The benzoate group is introduced via esterification of a hydroxyl-containing tricyclic intermediate. VulcanChem data suggests the use of benzoyl chloride under Schotten-Baumann conditions.
Regioselective Esterification
-
Intermediate : (1R,9R,10R)-10-(hydroxymethyl)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-diene.
-
Reagents : Benzoyl chloride, NaOH (aq), CH₂Cl₂.
Yield : 84% (reported for analogous compounds) .
Comparative Analysis of Methods
Method | Steps | Total Yield | Stereochemical Control | Scalability |
---|---|---|---|---|
Stepwise Cyclization | 3 | 28% | Moderate | High |
Esterification | 1 | 84% | High | Moderate |
C-H Functionalization | 2 | 50%* | Low* | Low* |
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-benzoyl-2,3’-anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution and azidation. The compound reacts with nucleophiles such as dimethylammonium azide, following second-order kinetics .
Common Reagents and Conditions
Nucleophilic Substitution: Dimethylammonium azide in DMF-1,4-dioxane at temperatures ranging from 80 to 100°C.
Azidation: The reaction with dimethylammonium azide results in the formation of azido derivatives.
Major Products
The primary products of these reactions are azido derivatives, which are often used as intermediates in further synthetic processes .
Applications De Recherche Scientifique
5’-O-benzoyl-2,3’-anhydrothymidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Antiviral Research: As an intermediate in the synthesis of anti-HIV pharmaceuticals.
Radiopharmaceuticals: Used in the synthesis of 3’-deoxy-3’-[18F]fluorothymidine ([18F]FLT), a radiotracer for positron emission tomography (PET) imaging.
Biological Studies: Investigated for its potential antiviral activity against herpes simplex virus types 1 and 2.
Mécanisme D'action
The mechanism of action of 5’-O-benzoyl-2,3’-anhydrothymidine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of viruses such as HIV and herpes simplex virus . The compound targets viral DNA polymerase, disrupting the synthesis of viral DNA .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
Key Observations :
- Unlike ’s linear derivatives, the target’s fused rings may limit conformational flexibility, affecting binding affinity in biological systems .
- ’s chloropurinyl group introduces nucleobase-like properties, absent in the target compound, which could confer distinct pharmacological profiles .
Key Observations :
- High yields (e.g., 94% for Compound 10) are achievable in simple esterifications (), whereas tricyclic systems (e.g., ) may require multi-step protocols with moderate yields .
- The target’s stereochemical complexity (1R,9R,10R) could necessitate chiral auxiliaries or enzymatic resolution, akin to ’s enantiomerically pure phenothiazines .
Analytical Characterization
Key Observations :
- 1H NMR : The target’s aromatic protons (benzoate) would resonate similarly to ’s compounds (δ 7.8–8.2 ppm) .
- IR : Ester carbonyl stretches (ν ~1720 cm⁻¹) align with ’s spiro derivatives .
Research Findings and Challenges
- Synthesis Complexity: The target’s stereospecific tricyclic core may require advanced catalysts (e.g., organocatalysts) to avoid racemization, as seen in ’s enantiomerically pure phenothiazines .
- Stability : Benzoate esters (target, ) are prone to hydrolysis under acidic/basic conditions, necessitating protective strategies during synthesis .
Activité Biologique
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate is a synthetic compound with potential applications in medicinal chemistry. Its complex structure and unique biological properties make it a subject of interest for researchers investigating new therapeutic agents.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 328.32 g/mol. The IUPAC name reflects its intricate bicyclic structure that includes multiple functional groups which may contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antiviral Activity : As an intermediate in the synthesis of antiviral drugs, it has shown potential in inhibiting viral replication.
- Cell Proliferation : It is involved in the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET), indicating its role in visualizing cellular proliferation in cancer research.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Antiviral | Inhibits HIV replication in vitro with an IC50 of 12 µM. |
Study 2 | Cytotoxicity | Induces apoptosis in cancer cell lines (e.g., HeLa) at concentrations above 10 µM. |
Study 3 | Imaging Agent | Utilized as a precursor for radiolabeled thymidine analogs for PET imaging studies. |
Case Studies
Case Study 1: Antiviral Properties
In a controlled laboratory setting, this compound was tested against HIV strains. The results indicated significant antiviral activity with a dose-dependent response observed at varying concentrations.
Case Study 2: Cancer Research
A study involving various cancer cell lines demonstrated that the compound could induce apoptosis through the mitochondrial pathway, suggesting its potential as an anticancer agent. The compound showed enhanced efficacy when used in combination with established chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing [(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate?
The synthesis typically involves multi-step organic reactions, including cyclization, esterification, and functional group protection. Natural product isolation techniques are often combined with modern synthetic strategies (e.g., stereoselective catalysis) to achieve the complex tricyclic structure and benzoyloxy group. Key steps may include:
- Cyclization : Formation of the dioxa-diazatricyclo framework under controlled pH and temperature conditions .
- Esterification : Introduction of the benzoate moiety using benzoyl chloride or activated esters in anhydrous conditions .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., benzoate carbonyl at ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., observed [M+Na]⁺ at m/z calculated for C₂₀H₂₀N₂O₆: 423.1295) .
- X-ray Crystallography : Resolve absolute configuration, particularly for validating the (1R,9R,10R) stereodescriptor .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles to prevent skin/eye contact (H302: harmful if swallowed) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis?
The compound’s (1R,9R,10R) configuration requires precise control:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., R-configured alcohols) to direct stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for selective cycloaddition .
- Kinetic Resolution : Separate diastereomers via chiral HPLC if racemization occurs .
Q. How should contradictory bioactivity data across studies be analyzed?
Conflicting results (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:
- Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .
- Assay Conditions : Validate pH (7.4 for physiological mimicry) and temperature (37°C) across studies .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., HDAC isoforms) to rule off-target effects .
Q. What strategies optimize reaction yields for large-scale synthesis?
- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions .
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., benzoylation) .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How can structure-activity relationships (SAR) be studied for this compound?
- Analog Synthesis : Modify functional groups (e.g., replace benzoate with acetyl or p-nitrobenzoyl groups) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
- In Vitro Assays : Test analogs in dose-response studies (e.g., 0.1–100 µM range) to correlate structural changes with activity .
Q. What are the implications of its metabolic stability in drug development?
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., ester hydrolysis) .
- Prodrug Design : Replace labile groups (e.g., methyl ester) with stabilized moieties (e.g., tert-butyl) to enhance bioavailability .
Propriétés
IUPAC Name |
(4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl)methyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQUVOAMQGVMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991096 | |
Record name | (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70838-44-7 | |
Record name | 5'-O-benzoyl-2,3'-anhydrothymidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.